

Application Note: High-Performance Quantification of (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine

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Compound of Interest

Compound Name: (2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine

Cat. No.: B12074667

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Part 1: Molecule Profile & Analytical Challenges

Chemical Identity[1][2]

- IUPAC Name: **(2-(Cyclobutylmethoxy)-5-fluorophenyl)methanamine**
- Functional Class: Primary Benzylamine / Fluorinated Ether
- Molecular Weight: ~209.26 g/mol
- Key Properties:
 - Basicity: The primary benzylic amine is strongly basic ().
 - UV Absorbance: Weak.[1][2] The fluorophenyl ether system provides only moderate absorbance, primarily in the low UV range (205–220 nm).

- Solubility: The cyclobutyl group adds lipophilicity (), making the free base water-insoluble, while the hydrochloride salt is water-soluble.

The Analytical Problem

- Peak Tailing: On standard C18 columns at neutral pH, the protonated amine interacts with residual silanols, causing severe peak tailing.
- Detection Limits: Direct UV detection at 254 nm is often insufficient for trace impurity analysis (LOD > 0.1%).
- Retention Stability: The cyclobutylmethoxy group is hydrophobic, requiring high organic content for elution, which can suppress ionization in LC-MS if not optimized.

Part 2: Method A — High-pH Reversed-Phase HPLC (QC Standard)

Objective: Robust assay and purity determination (>99% range) with excellent peak shape.

Rationale: Operating at pH 10.5 (above the amine

) ensures the molecule exists as a neutral free base. This eliminates silanol interactions, resulting in sharp, symmetrical peaks and higher retention without ion-pairing reagents.

Chromatographic Conditions

Parameter	Setting
Column	Waters XBridge BEH C18 (4.6 × 150 mm, 3.5 μm) or Phenomenex Gemini NX-C18
Mobile Phase A	10 mM Ammonium Bicarbonate, pH 10.5 (adjusted with)
Mobile Phase B	Acetonitrile (HPLC Grade)
Flow Rate	1.0 mL/min
Column Temp	40°C
Detection	UV-DAD at 215 nm (Quant) and 260 nm (ID)
Injection Vol	5.0 μL

Gradient Program

Time (min)	% Mobile Phase B	Event
0.0	30	Initial Hold
10.0	85	Linear Ramp
12.0	85	Wash
12.1	30	Re-equilibration
15.0	30	End

Preparation of Standards

- Diluent: 50:50 Acetonitrile:Water (0.1%). Note: Basic diluent prevents sample carryover in the injector needle.
- Stock Solution: 1.0 mg/mL in Diluent.
- System Suitability: Tailing Factor (

) must be < 1.3.

Part 3: Method B — Pre-Column Derivatization (Trace Analysis)

Objective: Quantification of the amine at trace levels (ppm) or in biological matrices where UV sensitivity is limiting. Rationale: Reacting the primary amine with Naphthalene-2-sulfonyl chloride (NSCI) introduces a strong chromophore (

) and improves lipophilicity for better retention.

Derivatization Protocol

- Reagent Prep: Dissolve 10 mg NSCI in 10 mL Acetonitrile.
- Buffer: 0.1 M Borate Buffer (pH 9.5).
- Reaction:
 - Mix 100 μ L Sample + 200 μ L Borate Buffer + 100 μ L NSCI Reagent.
 - Vortex and incubate at 60°C for 20 minutes.
 - Quench with 50 μ L 1M NaOH (destroys excess NSCI).
- Analysis: Inject directly onto a standard C18 column (Acidic Mobile Phase).

Chromatographic Conditions (Derivatized)

- Column: Agilent Zorbax Eclipse Plus C18 (3.0 \times 100 mm, 1.8 μ m).
- Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[3]
- Detection: UV at 254 nm (High Sensitivity).
- Limit of Quantitation (LOQ): ~10 ng/mL (approx. 50-fold improvement over Method A).

Part 4: Method C — LC-MS/MS (Genotoxic Impurity Screening)

Objective: Specific detection of the amine if it acts as an impurity in the final drug substance (Vericiguat analogs). Rationale: ESI+ provides high sensitivity. The cyclobutyl group yields a specific fragmentation pattern useful for MRM (Multiple Reaction Monitoring).

Mass Spectrometry Parameters

- Source: Electrospray Ionization (ESI), Positive Mode.[4]
- Precursor Ion:

(approx, based on exact mass).
- Key Transitions (MRM):
 - (Loss of cyclobutyl-methoxy +

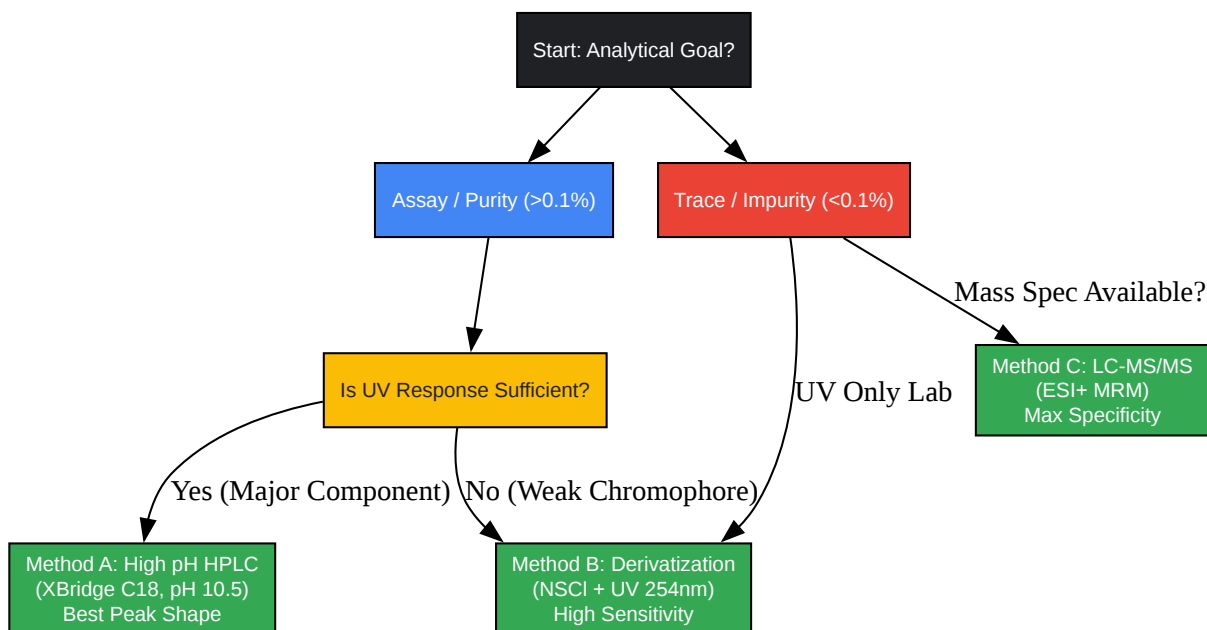
; Quantifier).
 - (Fluorotropylium ion; Qualifier).

LC Parameters (LC-MS Compatible)

- Mobile Phase: 0.1% Formic Acid in Water (A) / Methanol (B). Note: Methanol often provides better ionization for benzylamines than ACN.
- Column: Waters ACQUITY UPLC HSS T3 (2.1 × 50 mm, 1.8 μm).
- Gradient: Fast ramp (5% to 95% B in 3 minutes).

Part 5: Visualization & Logic Method Selection Decision Tree

This diagram guides the analyst in choosing the correct method based on the analytical requirement (Purity vs. Trace Quant).

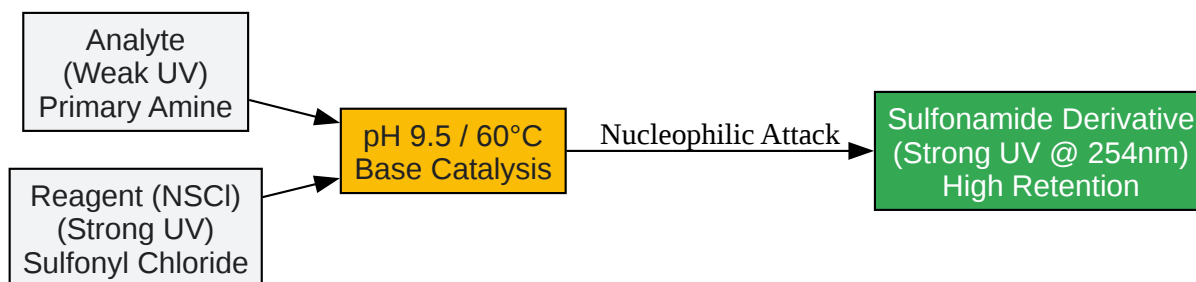


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Caption: Decision matrix for selecting the optimal quantification strategy based on sensitivity needs and instrument availability.

Derivatization Reaction Logic

The reaction with Naphthalene-2-sulfonyl chloride (NSCI) transforms the analyte.[1]



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Caption: Reaction pathway for NSCI derivatization, enhancing UV detectability and chromatographic retention.

Part 6: Validation & Troubleshooting (E-E-A-T)

Critical Quality Attributes (Validation)

To ensure Trustworthiness of the data, the following criteria (based on ICH Q2(R1)) must be met:

- Specificity: Inject the "Cyclobutylmethoxy" precursor (nitrile or aldehyde) to ensure it separates from the amine. The amine usually elutes before the nitrile in Reversed-Phase.
- Linearity:

over 50%–150% of target concentration.
- Accuracy: Spike recovery must be 98.0% – 102.0%.

Troubleshooting Guide

- Problem: Split peaks or shoulders.
 - Cause: Sample solvent mismatch. If the sample is dissolved in 100% ACN and injected into a high-aqueous initial gradient, the amine precipitates or bands poorly.
 - Fix: Dissolve sample in mobile phase starting conditions (e.g., 30% ACN).
- Problem: Retention time drift.
 - Cause: pH instability. At pH 9-10, the amine is sensitive to small pH changes.
 - Fix: Use a buffer (Ammonium Bicarbonate) rather than just adding Ammonia. Keep the bottle capped to prevent absorption (which lowers pH).

References

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- SIELC Technologies. (n.d.). HPLC Method for Separation of Benzylamine and Benzonitrile. (Foundation for Method A separation logic).
- National Institutes of Health (NIH) - PubChem. (2024). Vericiguat Compound Summary.[5][6][7] (Structural confirmation of the fluorobenzyl moiety).
- YMC Europe. (n.d.). Ultra Fast HPLC for Pharmaceutical Quality Control.[8] (Reference for column selection in Method A).

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